molecular formula C9H13FN2O B2894446 (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol CAS No. 1867629-49-9

(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol

Cat. No. B2894446
M. Wt: 184.214
InChI Key: FOQPKOCSXTYZBW-ZETCQYMHSA-N
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Description

“(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol” is a chemical compound with the CAS Number: 1867629-49-9 . It has a molecular weight of 184.21 . The IUPAC name for this compound is (S)-2- ( (3-fluoropyridin-2-yl) (methyl)amino)propan-1-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13FN2O/c1-7(6-13)12(2)9-8(10)4-3-5-11-9/h3-5,7,13H,6H2,1-2H3/t7-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Antibacterial Agents : Compounds with a structure similar to (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol have been explored for their antibacterial properties. For instance, a study by Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, showing significant in vitro and in vivo antibacterial activity, potentially more active than existing drugs like enoxacin (Egawa et al., 1984).

  • Nucleoside Analogues : Another area of research involves nucleoside analogues, where compounds structurally related to (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol have been studied. Sun et al. (2006) explored the synthesis of a nucleoside analogue with a fluorine substituent, which is important in medicinal chemistry for developing new drugs (Sun et al., 2006).

  • Src Kinase Inhibition and Anticancer Activity : Sharma et al. (2010) investigated derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol for their inhibitory activity against Src kinase and anticancer activity on human breast carcinoma cells. This study underscores the potential of compounds similar to (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol in cancer treatment (Sharma et al., 2010).

  • PET Imaging Studies : Livni et al. (1992) synthesized a fluorine-labeled compound for positron emission tomography (PET) imaging studies in rabbits, demonstrating the importance of fluorinated compounds in medical imaging (Livni et al., 1992).

  • Beta-Adrenoceptor Blocking Agents : Rzeszotarski et al. (1979) synthesized 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, which are structurally similar to the compound , for their potential use as beta-adrenoceptor blocking agents. This research contributes to the understanding of cardiovascular drugs (Rzeszotarski et al., 1979).

  • Carbohydrate Analysis : In analytical chemistry, compounds like (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol are used for carbohydrate analysis. Cai et al. (2014) used a related compound as a fluorescent tag for sensitive detection of monosaccharides (Cai et al., 2014).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(2S)-2-[(3-fluoropyridin-2-yl)-methylamino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O/c1-7(6-13)12(2)9-8(10)4-3-5-11-9/h3-5,7,13H,6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQPKOCSXTYZBW-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N(C)C1=C(C=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)N(C)C1=C(C=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol

CAS RN

1867629-49-9
Record name (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol
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